4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde
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Overview
Description
4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde is a chemical compound that features a benzaldehyde moiety linked to a tetrazole ring via a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1-methyl-1H-tetrazole-5-methanol in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzoic acid.
Reduction: 4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
4-(1-Methyl-1H-tetrazol-5-yl)-benzaldehyde: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzoic acid: An oxidized form of the compound with different chemical properties.
4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzyl alcohol: A reduced form with potential differences in solubility and reactivity.
Uniqueness
4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde is unique due to the presence of both the tetrazole ring and the benzaldehyde moiety, which confer distinct chemical and biological properties. The methoxy linkage provides additional flexibility and potential for further functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[(1-methyltetrazol-5-yl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-14-10(11-12-13-14)7-16-9-4-2-8(6-15)3-5-9/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKYMRVBCKVUCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)COC2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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